molecular formula C11H22N2O2 B171852 Tert-butyl 4-aminoazepane-1-carboxylate CAS No. 196613-57-7

Tert-butyl 4-aminoazepane-1-carboxylate

Cat. No. B171852
Key on ui cas rn: 196613-57-7
M. Wt: 214.3 g/mol
InChI Key: YCOKHOLOSGJEGL-UHFFFAOYSA-N
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Patent
US05821240

Procedure details

4-Amino-1-tert-butyloxycarbonylazacycloheptane colourless oil; RF : 0.36 (alumina; methylene chloride/methanol=9:1)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
methylene chloride methanol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][CH:2]1[CH2:8][CH2:7][CH2:6][N:5]([C:9]([O:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[O:10])[CH2:4][CH2:3]1>C(Cl)Cl.CO>[NH2:1][CH2:2][CH:8]1[CH2:7][CH2:6][N:5]([C:9]([O:11][C:12]([CH3:13])([CH3:14])[CH3:15])=[O:10])[CH2:4][CH2:3]1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1CCN(CCC1)C(=O)OC(C)(C)C
Step Two
Name
methylene chloride methanol
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl.CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
NCC1CCN(CC1)C(=O)OC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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